5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C10H14ClNO4S. This compound is characterized by the presence of a chloro group, a hydroxypropyl group, and a methoxy group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-N-(2-oxopropyl)-2-methoxybenzenesulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.
Substitution: Formation of 5-amino-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide or 5-thio-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.
Scientific Research Applications
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropyl group allows the compound to form hydrogen bonds with target proteins, while the chloro and methoxy groups enhance its binding affinity. This compound can inhibit the activity of certain enzymes by blocking their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
- 5-chloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide
- 5-chloro-N-(2-hydroxypropyl)-2-ethoxybenzenesulfonamide
Uniqueness
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypropyl and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDMEOSYWRQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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